REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:5]([NH:24][S:25]([CH3:28])(=[O:27])=[O:26])=[CH:6][C:7]3[O:11][C:10]([C:12]4[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=4)=[C:9]([C:19]([NH:21][CH3:22])=[O:20])[C:8]=3[CH:23]=2)[CH2:3][CH2:2]1.F[C:30]1[CH:31]=[CH:32][C:33]([N+:40]([O-:42])=[O:41])=[C:34]([CH:39]=1)[C:35]([O:37][CH3:38])=[O:36].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.CCOC(C)=O>[CH:1]1([C:4]2[C:5]([N:24]([C:30]3[CH:31]=[CH:32][C:33]([N+:40]([O-:42])=[O:41])=[C:34]([CH:39]=3)[C:35]([O:37][CH3:38])=[O:36])[S:25]([CH3:28])(=[O:27])=[O:26])=[CH:6][C:7]3[O:11][C:10]([C:12]4[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=4)=[C:9]([C:19](=[O:20])[NH:21][CH3:22])[C:8]=3[CH:23]=2)[CH2:3][CH2:2]1 |f:2.3.4|
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Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
39.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
the suspension stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of celite
|
Type
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CUSTOM
|
Details
|
to remove solids
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Type
|
WASH
|
Details
|
The filter cake was washed with EtOAc until the filtrate
|
Type
|
CUSTOM
|
Details
|
gave a total filtrate volume of 1.2 L
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
partitioned with 1.4 L of 5% aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with two additional 300 mL portions of EtOAc
|
Type
|
WASH
|
Details
|
The combined EtOAc solutions were washed with 95% aqueous NaCl (2×), saturated aqueous NaCl (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately 200 mL by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
ADDITION
|
Details
|
The suspension was diluted with 200 mL of DCM
|
Type
|
TEMPERATURE
|
Details
|
The suspension was then cooled in an ice water bath for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the solid collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed twice with cold 1:1 EtOAc/DCM, suction air
|
Type
|
CUSTOM
|
Details
|
dried for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(NC)=O)C1)N(S(=O)(=O)C)C=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.6 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |